molecular formula C10H18Cl2N2O B13445537 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride

Cat. No.: B13445537
M. Wt: 253.17 g/mol
InChI Key: AKYHWDRACGQKSZ-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is a synthetic organic compound featuring a propan-1-ol backbone substituted with a methyl group and a pyridin-2-ylmethylamino moiety.

Properties

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

IUPAC Name

2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;;/h3-6,12-13H,7-8H2,1-2H3;2*1H

InChI Key

AKYHWDRACGQKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the reductive amination of a suitable hydroxy-substituted ketone or cyanohydrin precursor with pyridin-2-ylmethylamine or its hydrochloride salt. The key steps include:

  • Formation of a cyanohydrin or hydroxy ketone intermediate.
  • Reductive amination with pyridin-2-ylmethylamine or its hydrochloride salt.
  • Use of a reducing agent such as sodium cyanoborohydride in an alcoholic solvent medium.
  • Optional use of a tertiary amine base to render the reaction medium basic and promote amination.

This approach is supported by multiple patent disclosures and literature sources describing pyridin-2-ylmethylamine derivatives synthesis.

Detailed Synthetic Route

Step Reagents/Conditions Description Reference
1 Cyanohydrin formation or use of 2-methyl-2-(pyridin-2-yl)propan-1-ol Preparation of hydroxy-substituted intermediate, often from ketone precursors.
2 Pyridin-2-ylmethylamine dihydrochloride, NaCNBH3, tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane), methanol Reductive amination of the hydroxy intermediate with pyridin-2-ylmethylamine hydrochloride salt in methanol solvent, under basic conditions.
3 Work-up: extraction with ethyl acetate, washing, drying over MgSO4, evaporation Isolation and purification of the product as dihydrochloride salt.

Reaction Conditions and Optimization

  • Reducing Agent: Sodium cyanoborohydride is preferred for its mild reducing properties, allowing selective reductive amination without reducing other functional groups.
  • Solvent: Methanol is the solvent of choice due to its ability to dissolve both reactants and facilitate the reductive amination process.
  • Base: The addition of a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane enhances the reaction by maintaining a basic pH, which favors amine formation and prevents side reactions.
  • Temperature: Ambient temperature (room temperature) is generally sufficient, avoiding harsh conditions that could degrade sensitive groups.
  • Reaction Time: Typically 4 hours to overnight, depending on scale and reactant purity.

Purification and Characterization

  • The final product is isolated as a dihydrochloride salt, which improves stability and crystallinity.
  • Purification typically involves extraction, washing, drying, and recrystallization.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Method

Parameter Details
Starting Materials Cyanohydrin or hydroxy ketone intermediate; Pyridin-2-ylmethylamine dihydrochloride
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
Base 1,4-Diazabicyclo[2.2.2]octane or similar tertiary amine
Temperature Room temperature (approx. 20-25°C)
Reaction Time 4 hours to overnight
Work-up Extraction with ethyl acetate, washing, drying over MgSO4, evaporation
Product Form This compound salt
Yield Typically moderate to good, depending on scale and purity of reagents

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

The compound is synthesized through nucleophilic substitution or condensation reactions involving 2-amino-2-methyl-1-propanol derivatives and pyridin-2-ylmethyl electrophiles. Representative protocols include:

Reaction TypeConditionsYieldKey ObservationsSource
Nucleophilic substitution 6-Chloro-3-nitro-2-picoline + 2-amino-2-methylpropan-1-ol in 1-pentanol, reflux (16 hr)72%Product crystallized from pentane-acetone; yellow crystals formed
Sulfonamide formation 4-Chloro-3-nitrobenzenesulfonyl chloride + 2-amino-2-methyl-1-propanol in 1N NaOH (RT, 16 hr)15%Purified via silica gel chromatography (heptane/EtOAc)
Amide coupling [(tert-Butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid + 2-amino-2-methyl-1-propanol using EDC/HOBt in DMF74%Final product isolated via preparative HPLC

Reactivity Profile

The molecule exhibits dual reactivity due to its amine and alcohol functional groups:

Amine Reactivity

  • Salt formation : Readily forms dihydrochloride salts via exothermic neutralization with HCl .

  • Reductive amination : Pyridin-2-ylmethylamine intermediates undergo borohydride-mediated reduction with ketones or aldehydes (e.g., using NaCNBH₃ in methanol) .

  • Electrophilic substitution : Reacts with sulfonyl chlorides or isocyanates to form sulfonamides or ureas .

Alcohol Reactivity

  • Esterification : The hydroxyl group participates in Mitsunobu reactions or forms esters with acyl chlorides (e.g., 4-(trifluoromethyl)-2-methoxy-benzoic acid chloride) .

  • Oxazole formation : Treatment with thionyl chloride converts alcohol to chlorides, enabling cyclization into 4,4-dimethyl-4,5-dihydro-oxazole derivatives .

Stability and Incompatibilities

  • Thermal sensitivity : Decomposes under prolonged reflux (>72 hr) in chlorobenzene at 131°C without ZnCl₂ catalysis .

  • Incompatibilities : Reacts exothermically with strong acids, anhydrides, and halogenated organics; generates H₂ gas with hydrides .

Key Physicochemical Data

PropertyValueSource
Molecular formula (free base)C₁₀H₁₅N₂O
Salt form stabilityStable as dihydrochloride in anhydrous solvents
Chromatographic behaviorRf = 0.69 in 1:9 EtOAc/hexane

Scientific Research Applications

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of amino alcohol derivatives with pyridine or heterocyclic substituents. Below is a comparative analysis with key analogs identified in the evidence:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Groups Salt Form Potential Applications Reference
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride C₁₁H₁₇N₂O·2HCl Pyridin-2-ylmethylamino, methyl Dihydrochloride Medicinal chemistry (inferred)
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Not specified Chloro, dimethoxymethylpyridinyl, propargyl alcohol None listed Catalogs of pyridine derivatives (structural analog)
2-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride C₁₃H₁₉N₂O·2HCl 4-Bromophenyl, piperazinyl Dihydrochloride Pharmaceutical intermediates (building block)
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride C₈H₁₅N₃O·2HCl 1-Methylpyrazol-4-ylmethyl, amino Dihydrochloride Medicinal chemistry (CAS-indexed)
Aldicarb (from pesticide glossary) C₇H₁₄N₂O₂S Methylthio, methylamino oxime None listed Agricultural pesticide

Key Observations

Heterocyclic Substituents: The target compound’s pyridin-2-ylmethyl group distinguishes it from analogs with piperazinyl (e.g., 2-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-ol dihydrochloride) or pyrazolyl substituents (e.g., 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride). In contrast, aldicarb (a pesticide) shares a propanal backbone but incorporates a methylthio-oxime group, highlighting the structural diversity within amino alcohol derivatives .

Salt Forms: The dihydrochloride salt is common among medicinal chemistry candidates (e.g., entries from and ), improving solubility and stability.

Molecular Weight and Backbone :

  • The target compound’s molecular weight is inferred to be ~265 g/mol (C₁₁H₁₇N₂O·2HCl), comparable to other dihydrochloride salts in Table 1. Smaller backbones (e.g., aldicarb, C₇H₁₄N₂O₂S) correlate with pesticidal rather than pharmacological uses .

Applications :

  • Compounds with pyridinyl or piperazinyl groups are frequently employed as intermediates in drug discovery, targeting neurological or antimicrobial pathways. In contrast, aldicarb ’s thiomethyl group aligns with acetylcholinesterase inhibition, a mechanism toxic to pests .

Research Implications and Gaps

  • Central Nervous System (CNS) Therapeutics : Pyridine derivatives often exhibit blood-brain barrier permeability.
  • Antimicrobial Agents : Piperazinyl and pyridinyl groups are common in antibiotics.

Further studies are needed to explore its synthesis, binding affinity, and toxicity. The prevalence of dihydrochloride salts in CAS registries underscores their importance in optimizing drug-like properties .

Biological Activity

2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial and antifungal properties, as well as its structural characteristics and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₆N₂O
  • Molecular Weight : 180.247 g/mol
  • Density : 1.051 g/cm³
  • Boiling Point : 310.8°C at 760 mmHg
  • Flash Point : 141.8°C

These properties suggest that the compound may exhibit stability under various conditions, which is essential for biological applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyridine derivatives. For instance, certain pyridine-based alkaloids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195Bacillus mycoides

The specific activity of this compound has yet to be fully characterized; however, its structural similarity to known active compounds suggests potential efficacy.

Antifungal Activity

In addition to its antibacterial properties, pyridine derivatives have shown antifungal activity against various fungal strains, including Candida albicans. The MIC values for antifungal activity typically range from 4.69 to 22.9 µM .

Structural Insights

The compound's structure includes a pyridine ring, an amine group, and a hydroxyl group, which are known to contribute to its biological activity. The synthesis of this compound involved the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde, resulting in a ligand that can form complexes with metal ions such as Cu(II) .

Crystal Structure Analysis

Crystal structure studies using synchrotron X-ray diffraction have revealed that the Cu(II) complex of the ligand exhibits a distorted square-pyramidal geometry. The coordination involves two nitrogen atoms and one oxygen atom from the ligand along with chloride ions . Such coordination may enhance the biological activity through metal ion interactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial properties, confirming that modifications in the molecular structure significantly affect their potency .
  • Fragment-Based Screening : Research employing fragment-based screening techniques has identified potential lead compounds that inhibit specific protein targets involved in disease processes . This approach can be applied to explore the activity of this compound further.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride?

A three-step synthesis strategy is commonly employed:

Coupling Reaction : React tert-butyl-protected intermediates with pyridinylmethylamine derivatives under nitrogen using Pd₂(dba)₃ and BINAP in toluene (60–80°C, 12–24 hours) to form the tertiary amine backbone .

Reduction : Use Fe powder and NH₄Cl in ethanol to reduce nitro or other functional groups, followed by filtration and solvent evaporation .

Salt Formation : Treat the free base with HCl/MeOH under controlled pH to precipitate the dihydrochloride salt, enhancing stability and solubility .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Q. How is the compound characterized for structural confirmation?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL-2018) for single-crystal refinement to resolve bond angles and stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the theoretical mass (e.g., [M+H]⁺ at m/z 273.24) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify proton environments (e.g., pyridinyl CH at δ 8.2–8.5 ppm) .

Q. What are the stability and solubility considerations for this dihydrochloride salt?

  • Solubility : High aqueous solubility (>100 mg/mL) due to the dihydrochloride moiety; adjust pH to 4–6 for optimal stability .
  • Stability : Store at −20°C under desiccation. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability via TGA/DSC .

Advanced Research Questions

Q. How can reaction mechanisms in the synthesis be elucidated?

  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the pyridinyl or methyl groups to track bond formation via MS/MS fragmentation patterns .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate transition states in Pd-catalyzed coupling steps, comparing activation energies for different pathways .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Dynamic vs. Static Disorder : If X-ray data shows ambiguous electron density (e.g., rotational isomers), cross-validate with variable-temperature ¹H NMR (e.g., −40°C to 25°C) to detect conformational flexibility .
  • Tautomeric Equilibria : Use pH-dependent UV-Vis spectroscopy (200–400 nm) to identify protonation states conflicting with crystallographic models .

Q. What advanced applications exist in drug discovery?

  • Receptor Binding Studies : Perform SPR (Surface Plasmon Resonance) assays to measure affinity for pyridinyl-sensitive targets (e.g., kinases or GPCRs) .
  • Prodrug Design : Modify the propanol hydroxyl group to esters or carbonates for enhanced bioavailability, testing hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .
  • In Vitro Toxicity : Evaluate mitochondrial toxicity (MTT assay) and CYP450 inhibition in hepatocyte models to prioritize lead candidates .

Methodological Best Practices

  • Data Reproducibility : Use internal standards (e.g., 2,2-dimethylsilapentane-5-sulfonate for NMR) and replicate syntheses ≥3 times to validate yields and purity .
  • Contradiction Analysis : Apply multivariate statistics (PCA or PLS) to correlate synthetic variables (e.g., solvent polarity, temperature) with bioactivity outcomes .

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